molecular formula C11H14O2S B13646021 4-((3-Methoxyphenyl)thio)butan-2-one

4-((3-Methoxyphenyl)thio)butan-2-one

Cat. No.: B13646021
M. Wt: 210.29 g/mol
InChI Key: NCOIBIZHDRGVHC-UHFFFAOYSA-N
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Description

4-((3-Methoxyphenyl)thio)butan-2-one is an organic compound with the molecular formula C11H14O2S It is a thioether derivative of butanone, characterized by the presence of a methoxyphenyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Methoxyphenyl)thio)butan-2-one typically involves the reaction of 3-methoxyphenylthiol with butan-2-one under controlled conditions. One common method is the Friedel-Crafts alkylation, where 3-methoxyphenylthiol reacts with butan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of supported bimetallic catalysts, such as AuPd nanoalloy, has also been explored for the one-pot synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-((3-Methoxyphenyl)thio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperature.

    Substitution: Nucleophiles like halides, amines, or thiols, polar aprotic solvents, elevated temperature.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Methoxyphenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Methoxyphenyl)thio)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit certain enzymes by forming covalent bonds with active site residues. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-(4-Hydroxy-3-methoxyphenyl)butan-2-one: Similar structure but with a hydroxyl group instead of a thioether.

    4-(4-Methoxyphenyl)butan-2-one: Lacks the sulfur atom, making it less reactive in certain chemical reactions.

    4-(4-Hydroxyphenyl)butan-2-one: Contains a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness: 4-((3-Methoxyphenyl)thio)butan-2-one is unique due to the presence of both a methoxy group and a thioether linkage, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

4-(3-methoxyphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C11H14O2S/c1-9(12)6-7-14-11-5-3-4-10(8-11)13-2/h3-5,8H,6-7H2,1-2H3

InChI Key

NCOIBIZHDRGVHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=CC=CC(=C1)OC

Origin of Product

United States

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